molecular formula C18H28N2O5S B4056857 Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate

Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate

Cat. No.: B4056857
M. Wt: 384.5 g/mol
InChI Key: MCVREGKHTHUJKZ-UHFFFAOYSA-N
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Description

Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of an ethyl ester group, a phenyl ring substituted with a dibutylsulfamoyl group, and a carbamoylformate moiety

Scientific Research Applications

Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate typically involves the following steps:

    Formation of the Carbamoyl Chloride Intermediate: This step involves the reaction of a substituted phenylamine with phosgene or a phosgene equivalent to form the corresponding carbamoyl chloride.

    Nucleophilic Substitution: The carbamoyl chloride intermediate is then reacted with ethyl formate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate can undergo various types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.

    Oxidation: Formation of quinones or other oxidized phenyl derivatives.

    Substitution: Formation of substituted sulfonamides.

Mechanism of Action

The mechanism of action of Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate can be compared with other carbamate compounds, such as:

    Methyl carbamate: Similar structure but with a methyl group instead of an ethyl group.

    Phenyl carbamate: Contains a phenyl group instead of the ethyl ester group.

    Butyl carbamate: Features a butyl group in place of the ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other carbamates.

Properties

IUPAC Name

ethyl 2-[4-(dibutylsulfamoyl)anilino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-4-7-13-20(14-8-5-2)26(23,24)16-11-9-15(10-12-16)19-17(21)18(22)25-6-3/h9-12H,4-8,13-14H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVREGKHTHUJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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